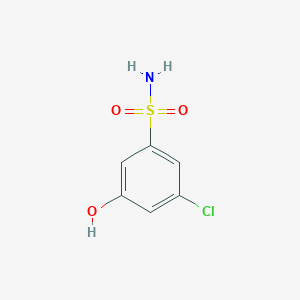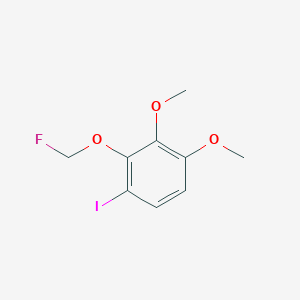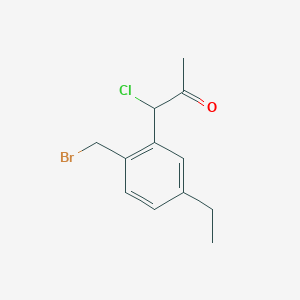
1-(2-(Bromomethyl)-5-ethylphenyl)-1-chloropropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Bromomethyl)-5-ethylphenyl)-1-chloropropan-2-one is an organic compound that features a bromomethyl group, an ethyl group, and a chloropropanone moiety attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-5-ethylphenyl)-1-chloropropan-2-one can be achieved through a multi-step process involving the bromination of a precursor compound followed by chlorination. One common method involves the bromination of 2-ethylphenylmethanol using bromine in the presence of a catalyst such as iron(III) bromide. The resulting bromomethyl derivative is then subjected to a Friedel-Crafts acylation reaction with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
化学反応の分析
Types of Reactions: 1-(2-(Bromomethyl)-5-ethylphenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide in solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, and ethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
科学的研究の応用
1-(2-(Bromomethyl)-5-ethylphenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research
作用機序
The mechanism of action of 1-(2-(Bromomethyl)-5-ethylphenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The chloropropanone moiety can interact with cellular pathways, affecting signal transduction and metabolic processes .
類似化合物との比較
- 1-(2-Bromomethylphenyl)-1-chloropropan-2-one
- 1-(2-(Bromomethyl)-4-methylphenyl)-1-chloropropan-2-one
- 1-(2-(Bromomethyl)-5-isopropylphenyl)-1-chloropropan-2-one
Uniqueness: 1-(2-(Bromomethyl)-5-ethylphenyl)-1-chloropropan-2-one is unique due to the presence of both bromomethyl and chloropropanone functional groups, which confer distinct reactivity and potential for diverse chemical transformations. The ethyl group on the phenyl ring also influences its steric and electronic properties, differentiating it from other similar compounds .
特性
分子式 |
C12H14BrClO |
|---|---|
分子量 |
289.59 g/mol |
IUPAC名 |
1-[2-(bromomethyl)-5-ethylphenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C12H14BrClO/c1-3-9-4-5-10(7-13)11(6-9)12(14)8(2)15/h4-6,12H,3,7H2,1-2H3 |
InChIキー |
SEZGELUVWDGOIO-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1)CBr)C(C(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{4-[(2S)-N-[(1S)-1-carbamoyl-4-(carbamoylamino)butyl]-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B14066850.png)
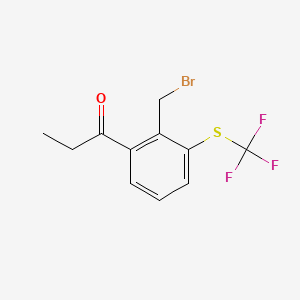
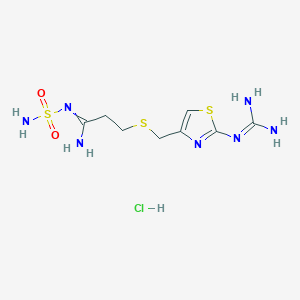
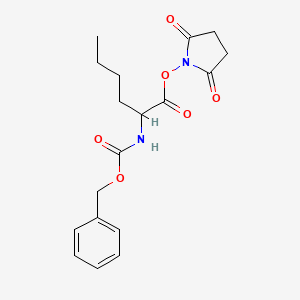
![1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethenyl)phenyl]-](/img/structure/B14066869.png)
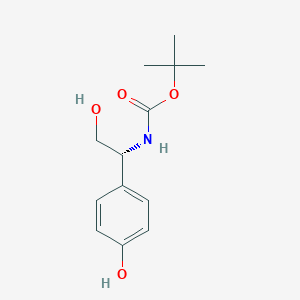
![2-Propenamide, 2-methyl-N-[(1R)-1-phenylethyl]-](/img/structure/B14066885.png)
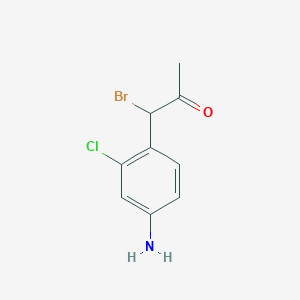
![2-[2-[2-[Bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]-3-phenylmethoxypropanoate;gadolinium(3+);hydron;6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B14066912.png)

